molecular formula C13H16ClNO2 B8538664 4-Chloro-N-(4-methyl-2-oxopentyl)benzamide CAS No. 89006-99-5

4-Chloro-N-(4-methyl-2-oxopentyl)benzamide

Cat. No. B8538664
CAS RN: 89006-99-5
M. Wt: 253.72 g/mol
InChI Key: BHAFCMXHVFYIOI-UHFFFAOYSA-N
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Patent
US04535089

Procedure details

3.8 g of isovalerylmethylamine hydrochloride, 5.04 g of sodium bicarbonate and 4.9 g of 4-chlorobenzoyl chloride are treated in the same manner as described in Preparation 1-(4). 6.2 g of N-(4-chlorobenzoyl)isovalerylmethylamine are thereby obtained. Yield: 98.0.
Quantity
3.8 g
Type
reactant
Reaction Step One
Quantity
5.04 g
Type
reactant
Reaction Step One
Quantity
4.9 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl.[C:2]([CH2:8][NH2:9])(=[O:7])[CH2:3][CH:4]([CH3:6])[CH3:5].C(=O)(O)[O-].[Na+].[Cl:15][C:16]1[CH:24]=[CH:23][C:19]([C:20](Cl)=[O:21])=[CH:18][CH:17]=1>>[Cl:15][C:16]1[CH:24]=[CH:23][C:19]([C:20]([NH:9][CH2:8][C:2](=[O:7])[CH2:3][CH:4]([CH3:6])[CH3:5])=[O:21])=[CH:18][CH:17]=1 |f:0.1,2.3|

Inputs

Step One
Name
Quantity
3.8 g
Type
reactant
Smiles
Cl.C(CC(C)C)(=O)CN
Name
Quantity
5.04 g
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Name
Quantity
4.9 g
Type
reactant
Smiles
ClC1=CC=C(C(=O)Cl)C=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
as described in Preparation 1-(4)

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(C(=O)NCC(CC(C)C)=O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 6.2 g
YIELD: CALCULATEDPERCENTYIELD 97.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.